N-(1-Hydroxy-1-phenylpropan-2-YL)hexadecanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-1-phenylpropan-2-YL)hexadecanamide involves the formal condensation of palmitic acid with the primary amino group of 2-amino-3-(morpholin-4-yl)-1-phenylpropan-1-ol . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-1-phenylpropan-2-YL)hexadecanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-Hydroxy-1-phenylpropan-2-YL)hexadecanamide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-1-phenylpropan-2-YL)hexadecanamide involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-Hydroxy-1-phenylpropan-2-YL)hexadecanamide include:
- N-(1-Hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl)hexadecanamide
- N-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)hexadecanimidic acid
Uniqueness
This compound is unique due to its specific structure and the presence of both a hydroxy group and a phenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
919770-86-8 |
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Molecular Formula |
C25H43NO2 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)hexadecanamide |
InChI |
InChI=1S/C25H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24(27)26-22(2)25(28)23-19-16-15-17-20-23/h15-17,19-20,22,25,28H,3-14,18,21H2,1-2H3,(H,26,27) |
InChI Key |
AMFJUGJTRFKICG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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